molecular formula C10H12F3NO4 B13466739 (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid

(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid

Cat. No.: B13466739
M. Wt: 267.20 g/mol
InChI Key: RFAFKWUHACYBEN-DDWIOCJRSA-N
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Description

(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a propynyl group and a carboxylic acid group, along with trifluoroacetic acid as a counterion. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

    Formation of the Trifluoroacetic Acid Salt: The final step involves the formation of the trifluoroacetic acid salt by reacting the carboxylic acid with trifluoroacetic acid.

Industrial Production Methods

Industrial production of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid: A similar compound with a different counterion.

    (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, hydrochloride: A hydrochloride salt of the same compound.

    (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, sulfate: A sulfate salt of the same compound.

Uniqueness

The trifluoroacetic acid salt of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoroacetic acid counterion, which can influence the compound’s solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H12F3NO4

Molecular Weight

267.20 g/mol

IUPAC Name

(2S)-2-prop-1-ynylpyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H11NO2.C2HF3O2/c1-2-4-8(7(10)11)5-3-6-9-8;3-2(4,5)1(6)7/h9H,3,5-6H2,1H3,(H,10,11);(H,6,7)/t8-;/m1./s1

InChI Key

RFAFKWUHACYBEN-DDWIOCJRSA-N

Isomeric SMILES

CC#C[C@@]1(CCCN1)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC#CC1(CCCN1)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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